![molecular formula C9H13NO2S B11900436 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)spiro[23]hexane-5-carbonitrile is a chemical compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The spirocyclic framework allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl and nitrile groups can participate in various chemical interactions, influencing biological pathways and molecular targets. The spirocyclic structure provides rigidity and unique spatial orientation, which can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.3]hexane-5-carbonitrile: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
5-(Methylsulfonyl)spiro[2.3]hexane-5-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and applications.
Uniqueness
5-(Ethylsulfonyl)spiro[23]hexane-5-carbonitrile is unique due to its ethylsulfonyl group, which provides additional functionalization options and can enhance its reactivity in certain chemical reactions
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
5-ethylsulfonylspiro[2.3]hexane-5-carbonitrile |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9(7-10)5-8(6-9)3-4-8/h2-6H2,1H3 |
Clé InChI |
NHZYYJSENIUCKW-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1(CC2(C1)CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



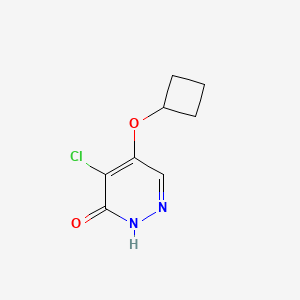

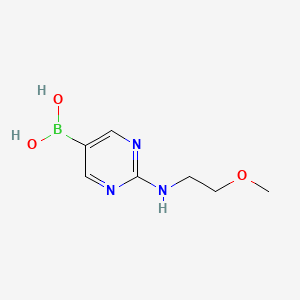
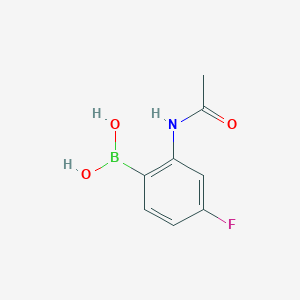
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)
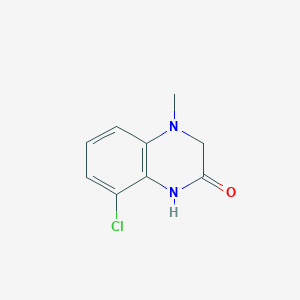



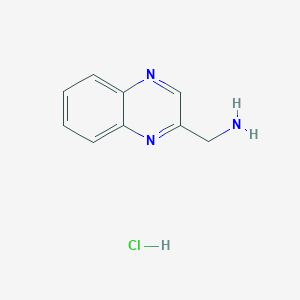


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)
